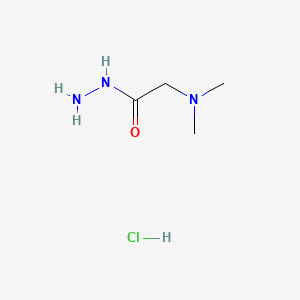

2-(Dimethylamino)acetohydrazide hydrochloride

Vue d'ensemble

Description

2-(Dimethylamino)acetohydrazide hydrochloride is a chemical compound with the molecular formula C4H12ClN3O. It is known for its potential biological properties and applications in various fields of research and industry. This compound is often used as an intermediate in organic synthesis and has gained attention due to its unique chemical structure and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)acetohydrazide hydrochloride typically involves the reaction of an imine with a trifluoromethyl group, which binds to a lanthanide ion . This interaction leads to the formation of a prodrug that is hydrolyzed in vivo to release the active molecule. The synthetic route can be summarized as follows:

Formation of Imine: The initial step involves the formation of an imine by reacting a primary amine with an aldehyde or ketone.

Reaction with Trifluoromethyl Group: The imine is then reacted with a trifluoromethyl group, which binds to the lanthanide ion.

Hydrolysis: The resulting compound is hydrolyzed to release the active molecule, this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for research and industrial applications .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Dimethylamino)acetohydrazide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Applications De Recherche Scientifique

2-(Dimethylamino)acetohydrazide hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential use in drug delivery systems and as a prodrug for targeted therapies.

Industry: Utilized in the production of various chemical products and materials.

Mécanisme D'action

The mechanism of action of 2-(Dimethylamino)acetohydrazide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to lanthanide ions, forming a prodrug that is hydrolyzed in vivo to release the active molecule . This interaction can modulate various biological processes and pathways, making it a valuable tool in research and therapeutic applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Dimethylamino)ethyl imidothiocarbamate dihydrochloride

- 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride

- 2,2-Dimethylcyclopropanecarbohydrazide hydrochloride

Uniqueness

2-(Dimethylamino)acetohydrazide hydrochloride is unique due to its specific chemical structure and reactivity. It has distinct properties that make it suitable for various applications in research and industry, setting it apart from similar compounds .

Activité Biologique

2-(Dimethylamino)acetohydrazide hydrochloride (DMAD HCl) is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and case studies.

- Molecular Formula : C₄H₁₂ClN₃O

- Appearance : White crystalline solid

- Solubility : Soluble in water and organic solvents

The biological activity of DMAD HCl is primarily attributed to its ability to interact with various biomolecules, influencing cellular pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : DMAD HCl has been shown to inhibit specific enzymes involved in metabolic pathways, such as histone deacetylases (HDACs), which play crucial roles in gene expression regulation .

- Formation of Carbonyl Derivatives : The compound acts as an intermediate in the synthesis of carbonyl derivatives, which can further react with biological targets.

- Antimicrobial Activity : DMAD HCl and its derivatives have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. Minimum inhibitory concentrations (MICs) have been reported between 1.125 to 2 mg/ml.

Antibacterial Properties

Research indicates that DMAD HCl can be incorporated into copolymers that exhibit antibacterial activity. A study demonstrated that these copolymers were particularly effective against Staphylococcus aureus and other Gram-positive bacteria.

| Copolymers Tested | MIC (mg/ml) | Target Bacteria |

|---|---|---|

| Copolymer A | 1.125 | Staphylococcus aureus |

| Copolymer B | 2.0 | Bacillus subtilis |

Antifungal Activity

In addition to antibacterial properties, DMAD HCl derivatives have been explored for antifungal applications. Certain synthesized compounds showed broad-spectrum antifungal activity against clinically relevant strains, outperforming conventional antifungal agents like fluconazole in some cases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of DMAD HCl derivatives against multiple bacterial strains, highlighting their potential as novel therapeutic agents in treating infections resistant to standard antibiotics .

- Gene Delivery Systems : The positive charge of DMAD HCl allows it to form electrostatic complexes with nucleic acids, making it a candidate for gene delivery applications. This property has been leveraged in developing polymeric nanocarriers for targeted gene therapy .

Research Findings

Recent studies have expanded the understanding of DMAD HCl's biological activity:

- HDAC Inhibition : A study focused on hydrazide-based HDAC8 PROTACs revealed that DMAD HCl could serve as a valuable scaffold for developing selective HDAC inhibitors, which are crucial in cancer therapy .

- Molecular Docking Studies : Molecular docking experiments indicated that DMAD HCl derivatives could effectively bind to active sites of various enzymes, suggesting their potential as lead compounds for drug development .

Propriétés

IUPAC Name |

2-(dimethylamino)acetohydrazide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O.ClH/c1-7(2)3-4(8)6-5;/h3,5H2,1-2H3,(H,6,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXBQDQBTXIDCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060234 | |

| Record name | Glycine, N,N-dimethyl-, hydrazide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539-64-0 | |

| Record name | Glycine, N,N-dimethyl-, hydrazide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=539-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylglycine hydrazide hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000539640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N-dimethyl-, hydrazide, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N-dimethyl-, hydrazide, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylaminoacetohydrazide monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-DIMETHYLGLYCINE HYDRAZIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8IR477J72R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.